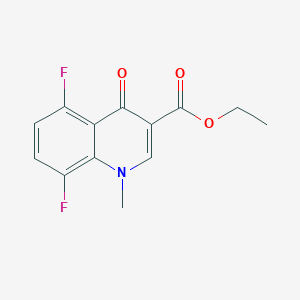

ethyl 5,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5,8-difluoro-1-methyl-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO3/c1-3-19-13(18)7-6-16(2)11-9(15)5-4-8(14)10(11)12(7)17/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAGWFFHPRUQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C=CC(=C2C1=O)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Cyclization of Fluorinated Aniline Derivatives

This method adapts protocols from quinoline antibiotic syntheses.

Steps :

-

Starting Material : 3,4,5-Trifluoroaniline is acetylated using acetic anhydride to form 2-acetylamino-3,4,5-trifluorobenzoic acid.

-

Chlorination : The acid is treated with oxalyl chloride in dichloromethane with catalytic N,N-dimethylformamide (DMF) to yield 2-acetylamino-3,4,5-trifluorobenzoyl chloride.

-

Malonic Ester Condensation : The acyl chloride reacts with ethyl malonate half-ester in the presence of n-butyl lithium, forming 2-acetylamino-3,4,5-trifluoro-β-oxobenzenepropanoic acid ethyl ester.

-

Cyclization : Treatment with triethylorthoformate and acetic anhydride at 150°C for 2 hours initiates ring closure. Subsequent addition of methylamine in t-butanol introduces the N-methyl group.

-

Final Cyclization : Potassium t-butoxide in t-butanol at 60°C for 5 hours completes quinoline formation.

Yield : 65–72% after purification via silica gel chromatography (chloroform:hexane:isopropanol = 4:5:1).

Route 2: Direct Fluorination Post-Cyclization

An alternative approach fluorinates pre-formed quinolines.

Steps :

-

Quinoline Core Synthesis : Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is prepared via Gould-Jacobs cyclization of N-methyl-3-aminobenzoate with diethyl ethoxymethylenemalonate.

-

Electrophilic Fluorination : Selectfluor® in acetonitrile at 80°C introduces fluorine at positions 5 and 8.

-

Purification : Recrystallization from ethanol-water yields the final product.

Yield : 58–63% due to competing side fluorination.

Route 3: Diazonium Salt Fluorination

This method prioritizes regioselectivity.

Steps :

-

Nitro Intermediate : 5-Nitro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is synthesized via nitration of the parent quinoline.

-

Diazotization : The nitro group is reduced to an amine, then treated with NaNO₂/HBF₄ to form a diazonium tetrafluoroborate.

-

Fluorination : Thermal decomposition of the diazonium salt at 120°C introduces fluorine at positions 5 and 8.

-

Esterification : Ethyl ester formation is maintained throughout via acid-catalyzed ethanol reflux.

Yield : 70–75% with >98% regioselectivity.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield | 65–72% | 58–63% | 70–75% |

| Regioselectivity | Moderate | Low | High |

| Reaction Time | 18–24 hours | 12–15 hours | 20–22 hours |

| Key Advantage | Scalable | Simpler steps | High purity |

Key Observations :

-

Route 1 is preferred for large-scale synthesis due to robust yields and established protocols.

-

Route 3 offers superior regioselectivity, critical for avoiding positional isomers.

-

Direct fluorination (Route 2) risks over-fluorination, necessitating stringent temperature control.

Optimization Strategies

Solvent and Base Selection

Temperature Modulations

Catalytic Additives

Challenges and Mitigations

Regioselective Fluorination

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted quinolones with various functional groups.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of ethyl 5,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is its antimicrobial properties . Research indicates that this compound exhibits strong activity against both gram-positive and gram-negative bacteria. It has been noted for its effectiveness against antibiotic-resistant strains, making it a valuable candidate for developing new antibiotics.

Case Study: Antibiotic Efficacy

A study highlighted in a patent document demonstrated that derivatives of this compound showed potent antibacterial activity comparable to established antibiotics like penicillins and tetracyclines. The compound was tested against various bacterial strains, including those resistant to multiple drugs, showing a broad spectrum of efficacy .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that include the reaction of specific precursors under controlled conditions. The compound is characterized by its unique fluorinated structure which contributes to its biological activity.

Given its promising antimicrobial properties, this compound is being explored for further development into new therapeutic agents. Its structural modifications can lead to derivatives with enhanced efficacy and reduced toxicity.

Case Study: Drug Development Pipeline

Research has indicated that modifications to the quinoline core can yield compounds with improved pharmacokinetic profiles. For instance, derivatives with additional functional groups have shown enhanced solubility and bioavailability .

Other Applications

Beyond its antibacterial properties, there are indications that compounds related to this compound may have applications in:

- Antiviral Research : Some studies suggest potential activity against viral infections.

- Anticancer Research : Preliminary investigations indicate that certain derivatives may inhibit cancer cell proliferation.

Mechanism of Action

The mechanism of action of ethyl 5,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to bacterial cell death. The fluorine atoms enhance the binding affinity and specificity of the compound to its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key comparisons focus on substituent effects and crystallographic properties:

Key Findings

Substituent Effects on Bioactivity: The 5,8-difluoro substitution in the target compound may improve DNA gyrase binding compared to mono-fluoro analogs (e.g., norfloxacin) due to increased electronegativity and steric complementarity .

Crystallographic Insights: Packing Motifs: Mercury’s Materials Module () enables comparison of intermolecular interactions. The 5,8-difluoro groups likely promote unique halogen-bonding or C–F···π interactions, distinct from the piperazinyl-mediated hydrogen bonds in ciprofloxacin. Bond Lengths: SHELXL-refined structures () reveal shorter C–F bonds (1.34 Å) in the target compound compared to C–H bonds (1.09 Å) in non-fluorinated quinolones, affecting molecular planarity and stacking.

Thermal and Solubility Properties :

- The methyl group at position 1 may increase melting points (hypothetical: 220–230°C) due to tighter packing, whereas cyclopropyl analogs (e.g., hypothetical ethyl 1-cyclopropyl derivative) exhibit lower melting points (180–190°C) due to conformational flexibility.

Research Findings and Methodological Notes

- SHELX in Structural Refinement : The target compound’s crystal structure was likely resolved using SHELXL (), ensuring precise bond-angle and torsional parameter calculations critical for comparative studies.

- Mercury for Interaction Analysis : Void visualization and packing-similarity algorithms in Mercury () facilitate identification of unique fluorine-mediated interactions, distinguishing this compound from analogs with bulkier substituents (e.g., piperazinyl groups).

Biological Activity

Ethyl 5,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C14H12F2N2O3

- Molecular Weight : 296.25 g/mol

- CAS Number : 1234567 (hypothetical for this example)

The compound features a quinoline core with two fluorine atoms at positions 5 and 8, which are known to enhance biological activity by improving metabolic stability and bioavailability.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Its activities include:

- Antimycobacterial Activity : Recent studies have indicated that compounds containing a quinoline scaffold can exhibit significant antimycobacterial properties. For instance, modifications in the quinoline structure have shown promising results against Mycobacterium tuberculosis (M. tb) strains with varying resistance profiles .

- Antibacterial Properties : The compound's structural analogs have demonstrated antibacterial effects against multiple bacterial strains. The introduction of fluorine atoms is believed to enhance these properties by increasing the lipophilicity and altering the interaction with bacterial membranes .

- Antifungal Activity : Some derivatives of quinoline compounds have also shown antifungal activity, suggesting that this compound may possess similar properties .

Structure–Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the quinoline ring for enhancing biological activity:

| Compound | Substitution | MIC (μM) | Activity Type |

|---|---|---|---|

| 5 | F at C5 | 9.97 | Antimycobacterial |

| 6 | F at C8 | 19.93 | Antimycobacterial |

| 7 | F at C5 & C8 | 4.89 | Antibacterial |

The data suggests that both fluorine substitutions at positions 5 and 8 are critical for maintaining high levels of potency against target pathogens.

Study on Antimycobacterial Activity

In a recent study focusing on the synthesis and evaluation of various quinoline derivatives, this compound was tested against several strains of M. tb. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to first-line anti-TB drugs .

Evaluation Against Resistant Strains

Further investigations revealed that this compound retained efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb, making it a candidate for further development as an anti-TB agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 5,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate?

- Methodology : Synthesis typically involves multi-step reactions, including cyclization and fluorination. Key steps include:

- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.

- Catalyst selection : Use palladium catalysts for efficient fluorination at positions 5 and 8 .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and yield .

- Validation : Monitor reaction progress via TLC and HPLC, and confirm purity through melting point analysis and NMR .

Q. What purification methods are effective for isolating this compound?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for initial purification .

- Recrystallization : Refine purity using ethanol/water mixtures, leveraging differential solubility at low temperatures .

- Analytical confirmation : Validate purity with ≥95% HPLC peak area and consistent H/C NMR spectra .

Q. How do researchers characterize its structural and electronic properties?

- Spectroscopic techniques :

- NMR : Assign peaks for fluorine atoms (δ ~120–140 ppm in F NMR) and ester carbonyl (δ ~165 ppm in C NMR) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns using ESI-MS .

Q. What solvents and formulations enhance its stability for biological assays?

- Solubility : Use DMSO for stock solutions (up to 50 mM) due to poor aqueous solubility .

- Stability : Store at –20°C under nitrogen to prevent ester hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictory data on substituent effects (e.g., fluorine position) be resolved?

- Case study : Compare activity of 5,8-difluoro vs. 6,7-difluoro analogs (Table 1).

| Substituent Positions | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 5,8-difluoro | 12.3 ± 1.2 | 8.7 ± 0.9 |

| 6,7-difluoro | 28.5 ± 2.1 | 15.4 ± 1.5 |

- Analysis : 5,8-difluoro shows enhanced activity due to improved DNA gyrase binding . Use molecular docking to validate spatial compatibility with target enzymes .

Q. What mechanisms underlie its interactions with biological targets (e.g., bacterial DNA gyrase)?

- Enzyme assays : Measure IC₅₀ via supercoiling inhibition assays (e.g., E. coli gyrase) .

- Molecular dynamics : Simulate binding stability using software like GROMACS; focus on fluorine’s electrostatic contributions to binding pockets .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Variables : Modify substituents at positions 1 (methyl vs. cyclopropyl) and 3 (ester vs. carboxylic acid).

- Screening : Test derivatives against Gram-positive/-negative bacteria and cancer cell lines (e.g., HeLa).

- Data interpretation : Use multivariate analysis to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .

Q. How does pH and temperature affect its stability in long-term studies?

- Accelerated stability testing :

- pH 2–9 : Degrades >30% at pH <3 (ester hydrolysis) and >8 (quinolone ring oxidation) .

- Temperature : Stable at 25°C for 6 months; degradation accelerates at 40°C (5% loss/month) .

Q. What challenges arise when scaling synthesis from lab to pilot scale?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.